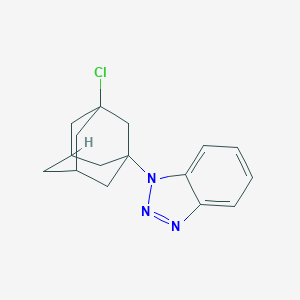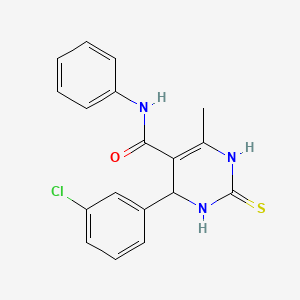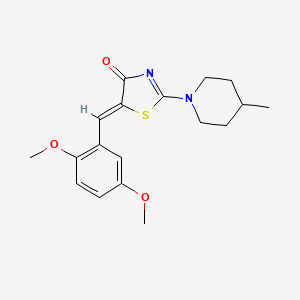![molecular formula C22H12N6O6 B5196056 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B5196056.png)
2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole], also known as PBD or 2,2'-PBD, is a fluorescent dye used in scientific research applications. It is commonly used as a probe for biomolecules and as a label for nucleic acids and proteins.
作用机制
The mechanism of action of 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves intercalation into the DNA double helix and binding to specific nucleotide sequences. 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has a planar structure that allows it to fit between the base pairs of DNA. The nitrophenyl groups of 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] interact with the DNA backbone, while the oxadiazole groups interact with the nitrogenous bases. This binding causes a conformational change in the DNA, which can be detected by changes in fluorescence intensity.
Biochemical and Physiological Effects:
2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has been shown to have low toxicity and minimal effects on biochemical and physiological processes. It does not significantly affect DNA replication or transcription and has no known mutagenic or carcinogenic properties. However, 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] can cause DNA damage at high concentrations, leading to cell death.
实验室实验的优点和局限性
2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has several advantages for lab experiments, including high sensitivity and selectivity for DNA and RNA, low toxicity, and ease of use. It is also compatible with a variety of detection methods, including fluorescence spectroscopy and microscopy. However, 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has some limitations, including photobleaching and sensitivity to pH and temperature changes. It is also relatively expensive compared to other fluorescent dyes.
未来方向
There are several future directions for 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] research, including the development of new synthesis methods for improved yield and purity, the exploration of new applications in biosensing and diagnostics, and the optimization of detection methods for increased sensitivity and accuracy. Additionally, 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] could be used in combination with other fluorescent dyes for multiplexed detection and imaging. Further studies are also needed to fully understand the mechanism of action of 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] and its potential effects on DNA structure and function.
In conclusion, 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is a valuable tool for scientific research, with applications in DNA and RNA detection, biomolecule labeling, and biosensing. Its unique properties make it a versatile and effective fluorescent probe, but further research is needed to fully explore its potential in these areas.
合成方法
The synthesis of 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves the reaction of 2,3-diaminotoluene with 3-nitrobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with cyanogen bromide to form 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole]. This synthesis method has been extensively studied and optimized for high yield and purity.
科学研究应用
2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is widely used in scientific research as a fluorescent probe for biomolecules such as nucleic acids and proteins. It is also used as a label for DNA sequencing and microarray analysis. 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has been shown to have high sensitivity and selectivity for DNA and RNA, making it a valuable tool for studying DNA-protein interactions and DNA damage. Additionally, 2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole] has been used in the development of biosensors for detecting pathogens and environmental pollutants.
属性
IUPAC Name |
2-(3-nitrophenyl)-5-[3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N6O6/c29-27(30)17-8-2-6-15(11-17)21-25-23-19(33-21)13-4-1-5-14(10-13)20-24-26-22(34-20)16-7-3-9-18(12-16)28(31)32/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCCPGAZQGNJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NN=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196001.png)
![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
![{[6-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetic acid](/img/structure/B5196010.png)


![(2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B5196035.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)
![(3-ethoxy-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5196042.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide](/img/structure/B5196068.png)
